1,8-Di(phenylthio)anthraquinone
Overview
Description
1,8-Di(phenylthio)anthraquinone is a derivative of anthraquinone, a well-known compound in the field of organic chemistry due to its rich redox chemistry and applications in dye and pigment industries. This compound, characterized by the presence of phenylthio groups at the 1 and 8 positions of the anthraquinone skeleton, exhibits unique chemical and physical properties that make it a subject of interest for research in materials science, organic synthesis, and potentially in electronic applications.
Synthesis Analysis
The synthesis of anthraquinone derivatives, including those with phenylthio groups, typically involves strategies such as the Knorr-Paal condensation. For instance, the synthesis and spectroelectrochemical properties of dithienylpyrroles bearing anthraquinone units have been explored, demonstrating methods to incorporate functional groups onto the anthraquinone core (Wang et al., 2010). While not directly related to this compound, these methods highlight the general approach to modifying anthraquinone structures.
Molecular Structure Analysis
The molecular structure of anthraquinone derivatives, including this compound, is often determined using X-ray crystallography. The study on extended hypervalent interactions in anthraquinone derivatives bearing arylselanyl groups provides insights into the structural aspects of such compounds (Nakanishi et al., 2004). Although focusing on selenium derivatives, this research highlights the importance of nonbonding interactions in determining the structure of substituted anthraquinones.
Chemical Reactions and Properties
The chemical reactions and properties of anthraquinone derivatives can be diverse, depending on the substituents. For example, the reaction of anthraquinone derivatives with HNO2 has been studied, revealing insights into cyclization reactions and the formation of naphthoindazole diones (Ivanchikova et al., 1997). Such reactions underscore the reactivity of the anthraquinone core and how it can be manipulated to produce novel compounds.
Physical Properties Analysis
The physical properties of anthraquinone derivatives, including this compound, are crucial for their applications. The thermal, electrochemical, and photophysical properties often depend on the nature of the substituents and the overall molecular structure. Studies on the synthesis and properties of anthraquinone derivatives, such as those incorporating piperidyl units, provide valuable information on their behavior in various conditions (Strashnova et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound, such as redox behavior, solubility, and reactivity towards various chemical agents, are key to its potential applications. The solubility of anthraquinone derivatives in supercritical carbon dioxide, for instance, has been explored, indicating the influence of molecular structure on solubility and highlighting the extraction potential of these compounds (Fat'hi et al., 1999).
Scientific Research Applications
Electrochemistry and Polymer Films : The synthesis of dithienylpyrroles bearing anthraquinone units, related to 1,8-Di(phenylthio)anthraquinone, has been explored. These compounds exhibit promising electrochemical and electro-optical properties, making them suitable for applications in electrochromic devices (Wang et al., 2010).
Molecular Structure Analysis : The study of the linear alignment of atoms in anthraquinone derivatives, including those similar to this compound, has contributed to a better understanding of hypervalent interactions, which is crucial for designing new molecules with specific properties (Nakanishi, Hayashi, & Itoh, 2004).
DNA Recognition and Medicinal Chemistry : Anthraquinones have been studied for their ability to bind DNA, influencing the recognition process in terms of binding affinity and mode. This research is relevant for developing new anticancer drugs (Zagotto et al., 2011).
Biosorption and Environmental Applications : The use of 1,8-Dihydroxy anthraquinone, a related compound, in biosorption processes for removing pollutants from water has been investigated, highlighting its potential in environmental cleanup (Zhang et al., 2015).
Pharmacological Tools and Drugs : Anthraquinones, including derivatives of this compound, have been used in various medical applications such as laxatives, antimicrobial, anti-inflammatory agents, and in cancer treatment (Malik & Müller, 2016).
Antibacterial Properties : Studies on 1,8-dihydroxy-anthraquinone have shown strong antibacterial activity against specific pathogens, suggesting its potential use in food safety and pharmaceuticals (Wei et al., 2015).
Liquid Crystal Displays : Certain yellow anthraquinone dyes with naphthylthio groups, related to this compound, are being developed for use in liquid crystal displays, showing promising solubility and electro-optical properties (Iwanaga, Naito, & Aiga, 2010).
Molecular and Cellular Biology : Research on the suppression of DNA-binding activity of certain receptors by anthraquinones contributes to understanding their potential therapeutic uses in conditions like arthritis and cancer (Fukuda et al., 2009).
Future Directions
Research on anthraquinones, including 1,8-Di(phenylthio)anthraquinone, is increasing rapidly . They are being used as a core chemical template to develop new anthraquinone-based compounds as promising anticancer agents . Additionally, anthraquinones are being explored for their potential in energy applications .
Mechanism of Action
Target of Action
Anthraquinones, such as 1,8-Di(phenylthio)anthraquinone, are known to target essential cellular proteins . The specific targets can vary depending on the anthraquinone derivative and its structure . .
Mode of Action
Anthraquinones interact with their targets, leading to various changes in cellular functions . They have been found to inhibit biofilm formation, destroy the cell wall, inhibit endotoxins, block nucleic acid and protein synthesis, and disrupt energy metabolism
Biochemical Pathways
Anthraquinones affect various biochemical pathways. They are known to inhibit key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cells
Pharmacokinetics
Anthraquinones are mainly absorbed in the intestines and are mostly distributed in blood flow-rich tissues and organs . The metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification . The main excretion routes for anthraquinones are the kidney, rectum, and gallbladder . .
Result of Action
The result of the action of anthraquinones is largely dependent on their mode of action and the specific biochemical pathways they affect. Given their broad range of targets and modes of action, anthraquinones can have various molecular and cellular effects
Action Environment
The action, efficacy, and stability of anthraquinones can be influenced by various environmental factors. For instance, the rigid plane structure of anthraquinones lowers their water solubility, which can result in reduced activity . .
properties
IUPAC Name |
1,8-bis(phenylsulfanyl)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O2S2/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRPDCKHCGUKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4SC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065576 | |
Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
13676-91-0, 106768-99-4 | |
Record name | Solvent Yellow 163 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13676-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013676910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Di(phenylthio)anthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-bis(phenylthio)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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